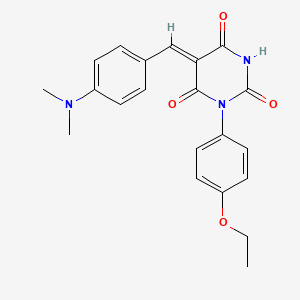
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and interaction with biological targets.
Chemical Structure and Properties
The compound has the molecular formula C19H20N2O5, characterized by a pyrimidine ring substituted with a dimethylamino-benzylidene group and an ethoxy-phenyl moiety. The unique structural features contribute to its diverse chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Condensation Reaction : Starting from 1,3-dimethylpyrimidine-2,4,6-trione and appropriate aldehydes or ketones in the presence of acid catalysts.
- Purification : The product is purified to achieve high yields and purity.
This method allows for the efficient production of the target compound while maintaining structural integrity.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often linked to pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors.
Case Study : In vitro tests have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated significant antimicrobial properties. The pyrimidine moiety is frequently associated with the inhibition of bacterial growth.
Research Findings : Studies have reported that derivatives of pyrimidine compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking studies provide insights into binding affinities with specific proteins involved in cell signaling pathways.
| Biological Target | Interaction Type | Potential Implications |
|---|---|---|
| Enzymes | Inhibition | May lead to reduced tumor growth or bacterial resistance |
| Receptors | Modulation | Potential for drug development targeting specific pathways |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrimidine ring with dimethylamino and ethoxy groups | Potential anticancer activity | Novel combination of substituents |
| 5-(3-[2-(4-methylphenoxy)ethoxy]benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Similar pyrimidine core but different substituents | Antimicrobial properties | Different phenoxy substitution |
| 1-(3-Methylphenyl)-3-(dimethylamino)urea | Urea derivative with dimethylamino group | Anticancer activity | Urea functional group instead of pyrimidine |
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHSPWXFTXFRM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














